3-Bromo-2-chloro-4-methyl-5-nitropyridine
Overview
Description
3-Bromo-2-chloro-4-methyl-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H4BrClN2O2 It is characterized by the presence of bromine, chlorine, methyl, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-4-methyl-5-nitropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the nitration of 2-chloro-4-methylpyridine followed by bromination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position. Subsequent bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the 3-position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in acidic medium.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products:
Aminated Derivatives: From reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
Biaryl Compounds: From cross-coupling reactions.
Scientific Research Applications
3-Bromo-2-chloro-4-methyl-5-nitropyridine is utilized in various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of organic electronic materials, such as light-emitting diodes (LEDs) and organic photovoltaics.
Agricultural Chemistry: It is explored for the synthesis of agrochemicals, including herbicides and fungicides.
Chemical Biology: The compound is employed in the design of probes and inhibitors for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-4-methyl-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of multiple functional groups allows for interactions with various molecular targets, influencing pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
2-Chloro-4-methyl-3-nitropyridine: Lacks the bromine substituent, which may affect its reactivity and application scope.
3-Bromo-4-methyl-5-nitropyridine: Similar structure but without the chlorine atom, leading to different chemical properties and reactivity.
4-Methyl-5-nitropyridine: Simplified structure with only the nitro and methyl groups, used as a precursor in various syntheses.
Uniqueness: 3-Bromo-2-chloro-4-methyl-5-nitropyridine is unique due to the combination of bromine, chlorine, methyl, and nitro groups on the pyridine ring. This specific arrangement allows for diverse chemical transformations and applications, making it a versatile compound in synthetic and applied chemistry.
Properties
IUPAC Name |
3-bromo-2-chloro-4-methyl-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEFBUJRBVNTFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653952 | |
Record name | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049706-73-1 | |
Record name | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049706-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-chloro-4-methyl-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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